

Application Notes and Protocols: Progesterone Enzyme-Linked Immunosorbent Assay (ELISA)

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Compound of Interest

Compound Name: Progesterone

Cat. No.: B1679170

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Audience: Researchers, scientists, and drug development professionals.

Introduction

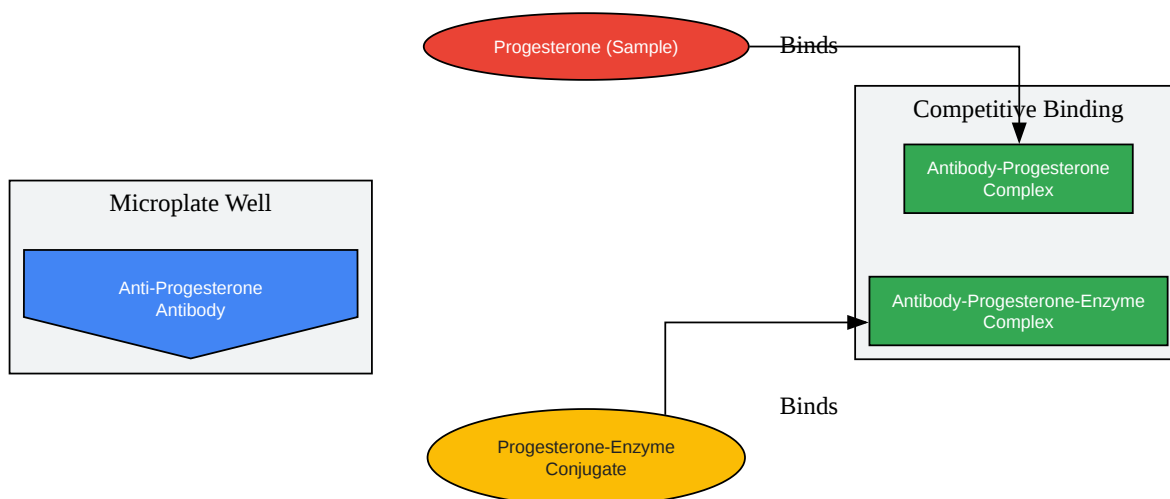
Progesterone is a C-21 steroid hormone crucial for regulating the menstrual cycle, maintaining pregnancy, and embryogenesis.[1][2][3] Its quantitative measurement in biological samples such as serum, plasma, milk, urine, and tissue culture media is a vital tool in reproductive research and drug development.[4][5] The **progesterone** Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and reliable method for this purpose, enabling the investigation of luteal function, ovulation, and the effects of therapeutic interventions.

Assay Principle

The **progesterone** ELISA is a competitive immunoassay. The assay is based on the competition between unlabeled **progesterone** in the sample (or standards) and a fixed amount of enzyme-labeled **progesterone** (e.g., **progesterone**-horseradish peroxidase [HRP] conjugate) for a limited number of binding sites on a specific anti-**progesterone** antibody. The antibody-coated microplate captures this complex. Following an incubation period, unbound components are washed away. A substrate solution (commonly TMB, tetramethylbenzidine) is then added, which reacts with the enzyme-labeled **progesterone** that has bound to the antibody. This reaction produces a color change, the intensity of which is inversely proportional to the concentration of **progesterone** in the sample. The reaction is stopped, and the absorbance is read on a microplate reader. A standard curve is generated by plotting the

absorbance values of known **progesterone** concentrations, which is then used to determine the concentration of **progesterone** in the unknown samples.

Progesterone ELISA Principle



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Caption: Competitive binding for antibody sites.

Materials and Reagents

Typically, a **progesterone** ELISA kit includes the following components. Note that specific contents may vary by manufacturer.

- Anti-**Progesterone** Antibody Coated Microplate (96 wells)
- **Progesterone** Standards
- **Progesterone**-Enzyme (HRP) Conjugate
- Assay Diluent

- Wash Buffer Concentrate
- TMB Substrate
- Stop Solution (e.g., sulfuric acid)
- Plate Sealers

Additional materials required but not supplied:

- Deionized or distilled water
- Precision pipettes and disposable tips
- Microplate reader capable of measuring absorbance at 450 nm
- Tubes for dilution of standards and samples
- Microplate shaker (optional)

Experimental Protocol

1. Reagent Preparation:

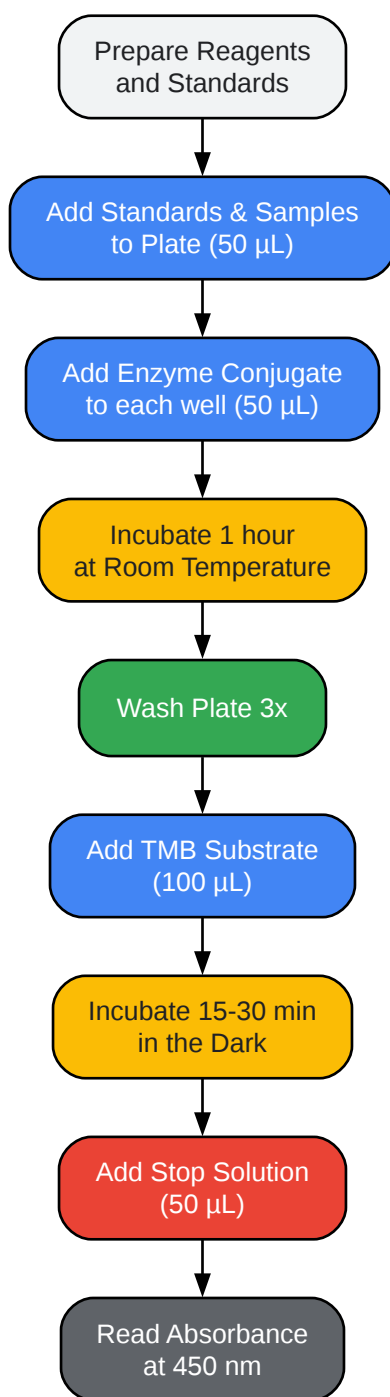
- Bring all reagents and samples to room temperature before use.
- Prepare the Wash Buffer by diluting the concentrate with deionized or distilled water as instructed by the kit manual.
- Prepare the **Progesterone** standards by serial dilution as per the kit's instructions to generate a standard curve.

2. Assay Procedure:

- Determine the number of wells required for standards, samples, and controls. It is recommended to run all in duplicate.
- Add 50 µL of each standard and sample to the appropriate wells.
- Add 50 µL of the diluted enzyme conjugate to each well.
- Gently shake the plate to mix.
- Cover the plate with a plate sealer and incubate for one hour at room temperature.
- After incubation, discard the contents of the wells.

- Wash the plate three times with 300 μ L of diluted Wash Buffer per well. After the final wash, remove any remaining buffer by inverting the plate and tapping it on absorbent paper.
- Add 100 μ L of TMB Substrate to each well.
- Incubate the plate for 15-30 minutes at room temperature in the dark.
- Add 50 μ L of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
- Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.

Progesterone ELISA Workflow



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Caption: Step-by-step ELISA procedure.

Data Analysis and Interpretation

- **Calculate Mean Absorbance:** Calculate the average absorbance for each set of duplicate standards, controls, and samples.
- **Generate Standard Curve:** Plot the mean absorbance for each standard on the y-axis against the corresponding **progesterone** concentration on the x-axis. A four-parameter logistic curve fit is often recommended.
- **Determine Sample Concentrations:** Use the standard curve to interpolate the **progesterone** concentration of the samples from their mean absorbance values.

Data Presentation

The following table represents typical data for a **progesterone** ELISA standard curve. Note that these values are for demonstration purposes only and should not be used for actual calculations.

Progesterone (ng/mL)	Mean Absorbance (450 nm)
0	2.500
0.1	2.150
0.5	1.600
1.0	1.100
5.0	0.500
10.0	0.250
20.0	0.125

Assay Characteristics

- **Sensitivity:** The lower detection limit is typically around 0.1 ng/mL.
- **Specificity:** The antibodies used in these kits are highly specific for **progesterone**, with minimal cross-reactivity to other steroids.

- **Sample Types:** The assay can be used with various biological fluids, including serum, plasma, milk, urine, and tissue culture media. For milk samples, it is often recommended to use skim milk to avoid interference from fat content.

Important Considerations

- Strict adherence to the protocol, including incubation times and temperatures, is crucial for obtaining optimal and reproducible results.
- Accurate and precise pipetting is essential.
- Do not mix reagents from different kit lots.
- Ensure that all reagents are at room temperature before starting the assay.
- Avoid contamination of the TMB substrate.
- Store the kit at 2-8°C when not in use.

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